(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl-
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Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl- is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazolo-pyrimidine core and a sulfonamide group, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl- typically involves the condensation of 5-alkoxy-1,2,4-triazolo(1,5-c)pyrimidine-2-sulfonyl halides with ortho-substituted N-trialkylsilylanilines . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halides, alkoxides, and amines. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcome. Solvents such as dichloromethane, ethanol, and water are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl- is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the formulation of herbicides and pesticides. Its selective action against specific plant species makes it an effective tool for agricultural applications.
Mechanism of Action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting essential biological pathways. This inhibition can lead to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(1,5-c)pyrimidine-2-sulfonamide: This compound shares a similar core structure but differs in its substituents, leading to different chemical and biological properties.
5-Fluoromethyl-1,2,4-triazolo(1,5-a)pyrimidine-2-sulfonamide: This derivative includes a fluoromethyl group, which can alter its reactivity and biological activity.
7-Ethoxy-5-fluoromethyl-1,2,4-triazolo(1,5-a)pyrimidine-2-sulfonamide: This compound has additional ethoxy and fluoromethyl groups, providing unique properties compared to the original compound.
Uniqueness
The uniqueness of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl- lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, from research to industrial use.
Properties
CAS No. |
98937-23-6 |
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Molecular Formula |
C14H13Cl2N5O2S |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C14H13Cl2N5O2S/c1-7-4-5-10(15)12(11(7)16)20-24(22,23)14-18-13-17-8(2)6-9(3)21(13)19-14/h4-6,20H,1-3H3 |
InChI Key |
JETRBEJLGYVPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)C)Cl |
Origin of Product |
United States |
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